molecular formula C14H17N5O2 B7110614 N'-methyl-N-(3-nitropyridin-2-yl)-N'-pyridin-2-ylpropane-1,3-diamine

N'-methyl-N-(3-nitropyridin-2-yl)-N'-pyridin-2-ylpropane-1,3-diamine

Cat. No.: B7110614
M. Wt: 287.32 g/mol
InChI Key: IVIJTTKDKHGNMK-UHFFFAOYSA-N
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Description

N’-methyl-N-(3-nitropyridin-2-yl)-N’-pyridin-2-ylpropane-1,3-diamine is a complex organic compound that belongs to the class of pyridine derivatives

Properties

IUPAC Name

N'-methyl-N-(3-nitropyridin-2-yl)-N'-pyridin-2-ylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-18(13-7-2-3-8-15-13)11-5-10-17-14-12(19(20)21)6-4-9-16-14/h2-4,6-9H,5,10-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIJTTKDKHGNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC1=C(C=CC=N1)[N+](=O)[O-])C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-methyl-N-(3-nitropyridin-2-yl)-N’-pyridin-2-ylpropane-1,3-diamine typically involves multi-step organic reactions. One common method involves the reaction of 2-aminopyridine with a suitable alkylating agent to introduce the N’-methyl group. This is followed by nitration to introduce the nitro group at the 3-position of the pyridine ring. The final step involves the coupling of the modified pyridine with propane-1,3-diamine under controlled conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of N’-methyl-N-(3-nitropyridin-2-yl)-N’-pyridin-2-ylpropane-1,3-diamine may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. This approach can enhance the yield and purity of the final product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N’-methyl-N-(3-nitropyridin-2-yl)-N’-pyridin-2-ylpropane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be oxidized to form corresponding N-oxides.

    Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N’-methyl-N-(3-nitropyridin-2-yl)-N’-pyridin-2-ylpropane-1,3-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N’-methyl-N-(3-nitropyridin-2-yl)-N’-pyridin-2-ylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and pyridine groups play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine moiety but differ in their functional groups and overall structure.

    3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring but have different substituents and structural features.

Uniqueness

N’-methyl-N-(3-nitropyridin-2-yl)-N’-pyridin-2-ylpropane-1,3-diamine is unique due to the presence of both nitro and pyridine groups, which confer distinct chemical reactivity and potential biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for various scientific research applications.

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